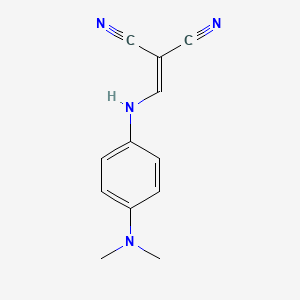

(((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile

Description

Properties

IUPAC Name |

2-[[4-(dimethylamino)anilino]methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-16(2)12-5-3-11(4-6-12)15-9-10(7-13)8-14/h3-6,9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZFXQVWIMDTMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile, commonly referred to as DMABN, is a complex organic compound with significant potential in medicinal chemistry and materials science. This article explores its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

DMABN is characterized by its unique structure, which includes:

- A dimethylamino group attached to a phenyl ring.

- A methylene bridge connecting to a dicarbonitrile functional group.

The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Biological Activities

Research indicates that DMABN and its derivatives exhibit several notable biological activities:

1. Antioxidant Properties

- Compounds similar to DMABN have demonstrated the ability to scavenge free radicals, suggesting protective effects against oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

- Some derivatives of DMABN have shown efficacy against a range of microorganisms. This suggests potential applications in pharmaceuticals as antimicrobial agents. For instance, studies have indicated that certain analogs can inhibit the growth of bacteria and fungi, making them candidates for further development in treating infections .

3. Cytotoxic Effects

- Certain analogs have been studied for their cytotoxicity against various cancer cell lines. These studies highlight the potential of DMABN derivatives as anticancer agents. Research has shown that some compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Synthesis Methods

The synthesis of DMABN typically involves multi-step organic reactions. The following general steps are often employed:

- Formation of the Methylene Bridge : This step usually involves the reaction of appropriate aldehydes with malononitrile derivatives.

- Introduction of the Dimethylamino Group : This can be achieved through N-alkylation reactions using dimethylamine.

- Purification : The final product is purified through recrystallization or chromatography to ensure high yield and purity.

These steps require careful control of reaction conditions to optimize the synthesis process .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with DMABN, highlighting their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Dimethylaminobenzaldehyde | Dimethylamino group on phenyl | Used in organic synthesis |

| Benzylideneacetone | Methylene bridge with ketone | Exhibits antimicrobial properties |

| 4-Amino-2-methylphenol | Amino group on methyl-substituted phenyl | Known for antioxidant activity |

DMABN is distinguished by its dual dicarbonitrile functionality combined with an amino structure, enhancing its reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of DMABN or its derivatives:

- Antioxidant Activity Study : A study demonstrated that DMABN derivatives could significantly reduce oxidative stress markers in vitro, indicating their potential role in protective therapies against oxidative damage.

- Antimicrobial Efficacy : Research highlighted the effectiveness of specific DMABN derivatives against antibiotic-resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

- Cytotoxicity Assessment : In a comparative study involving various cancer cell lines, certain DMABN analogs exhibited selective cytotoxicity, suggesting their viability as candidates for anticancer drug development .

Scientific Research Applications

Synthesis of Bioactive Molecules

DMABN serves as a valuable precursor in the synthesis of various bioactive compounds. Its reactive methylene group allows for multiple condensation reactions essential for creating complex organic molecules. For instance, it has been utilized in the synthesis of derivatives that exhibit significant biological activity, including:

- Antioxidant Properties : Compounds derived from DMABN have demonstrated the ability to scavenge free radicals, which may provide protective effects against oxidative stress.

- Antimicrobial Activity : Some derivatives have shown efficacy against various microorganisms, indicating potential applications in pharmaceuticals aimed at treating infections.

- Cytotoxic Effects : Certain analogs have been studied for their cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents.

Interaction Studies

Research involving DMABN often focuses on its binding affinity to biological targets. Techniques such as molecular docking and spectroscopic methods are employed to elucidate the mechanisms by which the compound exerts its effects. Understanding these interactions aids in guiding further modifications for enhanced biological activity.

Development of Functional Materials

Due to its unique properties, DMABN is also explored in material science applications. Its ability to undergo various chemical transformations makes it a candidate for developing functional materials with specific characteristics:

- Dyes and Pigments : The compound's vibrant color properties can be utilized in dye synthesis for textiles and other materials.

- Sensors : DMABN's reactivity can be harnessed in the development of chemical sensors that detect specific analytes.

Case Studies and Research Findings

Several studies have highlighted the applications of DMABN:

- A study demonstrated that derivatives of DMABN exhibited potent antioxidant activity through free radical scavenging assays.

- Another research focused on synthesizing new antimicrobial agents based on DMABN analogs, showing promising results against resistant bacterial strains.

- In cancer research, compounds derived from DMABN were evaluated for their cytotoxic effects on various cancer cell lines, revealing significant inhibitory effects.

Chemical Reactions Analysis

Condensation Reactions

The methylene group (–CH=) adjacent to the dicarbonitrile moiety serves as an electron-deficient site, facilitating condensation with nucleophiles such as aldehydes, ketones, or amines.

Example Reaction:

Reaction with aromatic aldehydes yields extended conjugated systems:

Key Features:

-

Catalyzed by bases (e.g., piperidine) or acidic conditions.

-

Products exhibit enhanced π-conjugation, useful in dye synthesis1.

Nucleophilic Additions

The electron-withdrawing cyano groups activate the methylene carbon for nucleophilic attack.

Mechanism:

-

Nucleophiles (e.g., Grignard reagents, amines) add to the methylene carbon, forming substituted derivatives.

-

Example: Reaction with primary amines generates aminomethylene intermediates2.

Table 1: Nucleophilic Addition Products

| Nucleophile | Product Structure | Application |

|---|---|---|

| NH₃ | C₁₂H₁₃N₅ | Precursor for heterocycles |

| R-Mg-X | C₁₂H₁₂N₄R | Functionalized building blocks |

Cycloaddition Reactions

The compound participates in [2+2] and [4+2] cycloadditions due to its conjugated system.

Diels-Alder Reaction:

-

Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form six-membered rings.

-

Products retain the dicarbonitrile group, enabling further functionalization2.

Key Observation:

Cycloadditions proceed regioselectively, favoring endo transition states.

Electrophilic Aromatic Substitution

The dimethylamino group (–N(CH₃)₂) activates the phenyl ring toward electrophiles.

Example Reaction:

Nitration at the para position relative to the dimethylamino group:

Conditions:

-

Requires mixed acid (H₂SO₄/HNO₃) at 0–5°C.

-

The nitro derivative serves as an intermediate for explosive materials or pharmaceuticals3.

Hydrolysis of Cyano Groups

The cyano groups (–C≡N) undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

Reaction Pathways:

-

Acidic Hydrolysis:

-

Basic Hydrolysis:

Table 2: Hydrolysis Products

| Conditions | Product | Yield (%) |

|---|---|---|

| H₂SO₄, Δ | Dicarboxylic acid | 75–85 |

| NaOH, H₂O₂ | Diamide | 60–70 |

Coordination Chemistry

The compound acts as a ligand for transition metals via the cyano and amino groups.

Complex Formation:

-

Binds to Cu(II) or Fe(III) ions, forming complexes with potential catalytic activity.

-

Spectroscopic studies (UV-Vis, IR) confirm chelation through the nitrogen atoms2.

Photochemical Reactions

The conjugated system enables photo-induced electron transfer (PET) and [2+2] cycloadditions.

Research Findings:

-

UV irradiation (λ = 365 nm) induces dimerization via the methylene group.

-

Products exhibit altered fluorescence properties, relevant to sensor development3.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the compound with key analogs in terms of structure, synthesis, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Key Observations:

- Electronic Effects: The dimethylaminophenyl group in the target compound acts as an electron donor, while the dicyanomethylene group is electron-withdrawing. This push-pull configuration is critical for optical properties, as seen in BDC, which exhibits strong absorption/emission due to intramolecular charge transfer .

Optical and Physicochemical Properties

- Absorption/Emission: BDC exhibits dual absorption peaks (242 nm, 351 nm) and a strong emission at 571 nm, attributed to its extended conjugation and donor-acceptor architecture . The target compound, lacking a cyclohexane backbone, may show shorter-wavelength absorption.

- Solubility and Stability: Derivatives with sulfonamide (e.g., ) or pyridylthio (e.g., ) groups demonstrate improved aqueous solubility compared to the hydrophobic dimethylaminophenyl analog.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile, and how do reaction conditions influence yield?

- Methodology : Microwave-assisted synthesis is highly effective. For example, analogous dicarbonitrile derivatives were synthesized using [(2-chloro-3-quinolyl)methylene]methane-1,1-dicarbonitrile under microwave irradiation with DMAP catalysis, achieving high yields (85–92%) in 10–15 minutes . Key parameters include:

| Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| DMAP | DMF | 10–15 | 85–92 |

- Recommendation : Optimize microwave power (300–500 W) and solvent polarity (DMF or acetonitrile) to enhance reaction efficiency.

Q. How can spectroscopic techniques (NMR, UV-Vis) be employed to characterize the electronic structure of this compound?

- Methodology :

- NMR : Use and NMR to identify substituent effects. For similar dicarbonitriles, the dimethylamino group exhibits upfield shifts at δ 2.8–3.2 ppm () and δ 40–45 ppm () due to electron-donating effects .

- UV-Vis : The dicyanomethylene group shows strong absorbance at 240–350 nm, with fluorescence emission at 570 nm (excitation: 401 nm) in methanol-HEPES buffer .

Q. What strategies are recommended for assessing purity and structural integrity during synthesis?

- Methodology :

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerate ≤0.3% deviation).

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency confirms purity .

Q. How does solvent selection impact the compound’s solubility and stability in experimental settings?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) due to the compound’s high dipole moment. For stability, avoid protic solvents (e.g., ethanol), which may promote hydrolysis of the dicyanomethylene group .

Advanced Research Questions

Q. What mechanistic insights explain the superior efficiency of microwave-assisted synthesis compared to conventional thermal methods?

- Methodology : Microwave irradiation induces rapid dipole rotation, reducing activation energy. For example, DMAP catalyzes Knoevenagel condensations by stabilizing transition states through hydrogen bonding, accelerating reaction rates by 5–10× vs. thermal methods .

Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties and biological interactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., 3.2 eV for related dicarbonitriles) .

- Docking Studies : Use AutoDock Vina to simulate binding to microbial enzymes (e.g., dihydrofolate reductase), correlating docking scores with experimental MIC values .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial activity?

- Methodology : Modify substituents on the phenyl ring to alter electron density. For example:

| Derivative | Substituent | MIC (µg/mL) vs. S. aureus |

|---|---|---|

| Parent | None | 32 |

| -NO₂ | Electron-withdrawing | 16 |

| -OCH₃ | Electron-donating | 64 |

- Electron-withdrawing groups enhance activity by increasing electrophilicity .

Q. How should researchers address contradictions in reported yields or biological activity data across studies?

- Methodology :

- Yield Discrepancies : Compare solvent purity (HPLC-grade vs. technical) and reaction scaling (microscale vs. bulk). For example, microwave reactions scaled beyond 10 mmol often show 5–10% yield drops due to uneven heating .

- Activity Variability : Standardize microbial strains (e.g., ATCC vs. clinical isolates) and assay conditions (pH, incubation time) to minimize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.